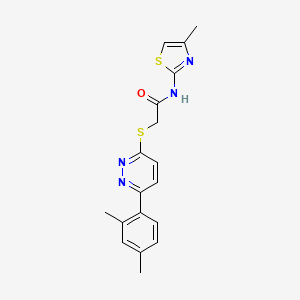

2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS2/c1-11-4-5-14(12(2)8-11)15-6-7-17(22-21-15)24-10-16(23)20-18-19-13(3)9-25-18/h4-9H,10H2,1-3H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJAMTPMMHXBMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide , with the CAS number 941883-92-7, has garnered attention in recent research due to its potential biological activities. This article delves into its structural characteristics, biological activities, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : CHNO₂

- Molecular Weight : 370.49 g/mol

Antimicrobial Properties

Research indicates that compounds with thiazole and pyridazine moieties exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown effectiveness against various bacteria and fungi, making them promising candidates for developing new antibiotics .

Anticancer Activity

Studies have demonstrated that similar compounds exhibit cytotoxic effects against cancer cell lines. For example, thiazole-containing compounds have been tested for their ability to inhibit the growth of cancer cells, showing promising results with IC values lower than standard chemotherapeutics like doxorubicin .

Anticonvulsant Activity

The compound's potential anticonvulsant properties have also been explored. Analogs of thiazole linked to pyridazine structures have demonstrated protective effects in seizure models, indicating that modifications in this chemical class can lead to enhanced anticonvulsant activity .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. Molecular dynamics simulations suggest that hydrophobic interactions play a significant role in the binding affinity of these compounds to their targets, which could explain their varied biological effects .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiazole derivatives, several compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 31.25 | Staphylococcus aureus |

| B | 62.50 | Escherichia coli |

| C | 15.63 | Pseudomonas aeruginosa |

Study 2: Anticancer Activity

Another study focused on the anticancer properties of thiazole-pyridazine hybrids found that certain derivatives showed significant cytotoxic effects on various cancer cell lines. The compound demonstrated an IC of less than 10 µM against A-431 cells, indicating strong potential for further development as an anticancer agent .

| Cell Line | IC (µM) |

|---|---|

| A-431 | <10 |

| MCF-7 | 15 |

| HeLa | 12 |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and research findings:

Key Structural and Activity Differences

Substituent Effects on Bioactivity: The 2,4-dimethylphenyl group in the target compound contrasts with 2,6-dichlorophenyl in . Thiazol-2-yl vs. Benzo[d]thiazol-2-yl: The benzo[d]thiazole in extends conjugation, possibly improving binding to kinase ATP pockets compared to simpler thiazoles.

Synthetic Routes :

- The target compound’s thioether linkage likely involves nucleophilic substitution (similar to , which uses EDC coupling). In contrast, coumarin hybrids employ hydrazide intermediates for cyclization.

Therapeutic Applications: While the antineoplastic compound targets cancer, α-glucosidase inhibitors are antidiabetic.

Crystallographic Insights :

- The twisted conformation in (79.7° dihedral angle) suggests flexibility, whereas rigid planar structures (e.g., coumarin in ) may restrict binding modes.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-((6-(2,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazine core via cyclization of diketones or hydrazine derivatives under acidic/basic conditions.

- Step 2 : Thioether linkage formation using nucleophilic substitution (e.g., coupling with thiol-containing intermediates like 4-methylthiazol-2-amine).

- Step 3 : Acetamide functionalization via condensation with activated carboxylic acid derivatives.

Optimal conditions include solvents (dichloromethane, ethanol), catalysts (triethylamine), and temperature control (60–80°C). Purification often employs column chromatography or recrystallization .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms aromatic proton environments and sulfur/amide bonding .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies thioacetamide (C=S stretch at ~650 cm⁻¹) and carbonyl groups (C=O at ~1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

- Variable Optimization : Screen reaction parameters (solvent polarity, catalyst loading) using Design of Experiments (DOE) to identify critical factors .

- Intermediate Monitoring : Use thin-layer chromatography (TLC) or in-situ NMR to track side reactions or incomplete steps .

- Reproducibility Checks : Cross-validate protocols across labs with standardized reagents .

Basic: What biological targets are most relevant for this compound in medicinal chemistry?

Primary targets include:

- Kinases : ATP-binding pockets due to pyridazine-thiazole interactions .

- Enzymes with Thiol Groups : Thioacetamide moiety may inhibit cysteine proteases or redox regulators .

- Receptors : Aromatic systems may bind G-protein-coupled receptors (GPCRs) .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Systematic Substitution : Modify substituents on the pyridazine (e.g., 2,4-dimethylphenyl) and thiazole (e.g., methyl group) to assess steric/electronic effects .

- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities for target proteins .

- Bioassay Panels : Test analogs against enzyme inhibition (IC₅₀), cytotoxicity (MTT assay), and selectivity profiles .

Advanced: How to address discrepancies in bioactivity data across different research groups?

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate under identical conditions (pH, temperature) .

- Orthogonal Assays : Validate results with complementary methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .

- Meta-Analysis : Compare data across studies while accounting for variables like cell line heterogeneity or compound purity .

Basic: How to confirm the stability of this compound under experimental storage conditions?

- HPLC Purity Checks : Monitor degradation peaks over time in solvents (DMSO, ethanol) at 4°C and room temperature .

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C .

- Light Sensitivity Tests : Store aliquots in amber vials and compare NMR spectra before/after light exposure .

Advanced: What strategies resolve structural ambiguities in derivatives of this compound?

- X-ray Crystallography : Resolve crystal structures to confirm bond geometries and stereochemistry .

- 2D NMR Techniques : Use NOESY or HSQC to assign overlapping proton signals in complex aromatic regions .

- Isotopic Labeling : Incorporate ¹⁵N or ¹³C labels to trace connectivity in multi-ring systems .

Advanced: How to optimize synthetic routes for scalability without compromising yield?

- Flow Chemistry : Continuous synthesis reduces side reactions and improves heat management .

- Catalyst Screening : Test Pd/C or enzyme-based catalysts for greener and more efficient coupling steps .

- In-line Analytics : Implement real-time UV/IR monitoring to automate reaction quenching .

Advanced: What mechanistic insights explain the reactivity of the thioacetamide group in this compound?

- Kinetic Studies : Use stopped-flow spectroscopy to measure thiol-disulfide exchange rates under varying pH .

- Computational Modeling : Density Functional Theory (DFT) calculations predict nucleophilic attack sites on the sulfur atom .

- Trapping Experiments : Identify transient intermediates (e.g., sulfenic acids) using alkylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.